molecular formula C13H17N3OS B2954346 N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide CAS No. 1311520-58-7

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide

Cat. No. B2954346
CAS RN: 1311520-58-7
M. Wt: 263.36
InChI Key: XQPNFMQNUVCOCJ-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, also known as CBS-1117, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBS-1117 is a small molecule inhibitor of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is a small molecule inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other proteins involved in insulin signaling, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide increases insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects in animal models of diabetes. In addition to improving insulin sensitivity and glucose homeostasis, N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to reduce inflammation and oxidative stress, which are both important factors in the development of metabolic disorders. N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to reduce the accumulation of fat in the liver, which is a common feature of metabolic disorders such as non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide for lab experiments is that it is a small molecule inhibitor of PTP1B, which makes it relatively easy to synthesize and study. However, one limitation of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide. One direction is to further investigate its potential therapeutic applications for metabolic disorders such as diabetes and non-alcoholic fatty liver disease. Another direction is to study its safety and efficacy in humans, which would require clinical trials. Additionally, further research could be done to better understand the mechanism of action of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide and to develop more potent and selective inhibitors of PTP1B.

Synthesis Methods

The synthesis of N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 4-pyridinemethanethiol, which is reacted with 1-bromo-4-chlorobutane to yield N-(4-chlorobutyl)pyridin-4-amine. This compound is then reacted with sodium cyanide to form N-(4-cyanobutyl)pyridin-4-amine. Finally, the desired compound N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is obtained by reacting N-(4-cyanobutyl)pyridin-4-amine with 2-bromoacetic acid.

Scientific Research Applications

N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been the subject of scientific research due to its potential therapeutic applications. The inhibition of PTP1B by N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to have anti-inflammatory effects and to reduce the accumulation of fat in the liver, which are both important factors in the development of metabolic disorders.

properties

IUPAC Name

N-(1-cyanobutyl)-2-(pyridin-4-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-3-12(8-14)16-13(17)10-18-9-11-4-6-15-7-5-11/h4-7,12H,2-3,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPNFMQNUVCOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CSCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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